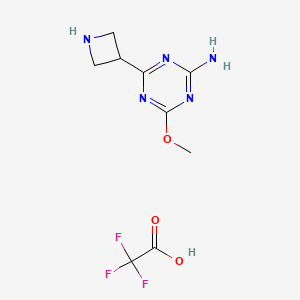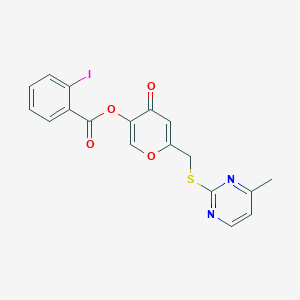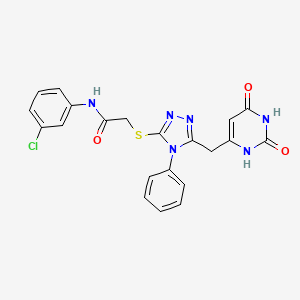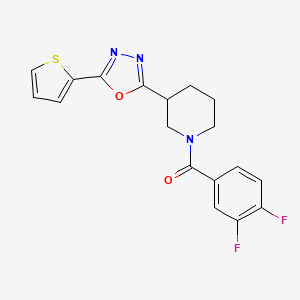
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, triazine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is known for its presence in bioactive molecules, while the triazine ring is a common scaffold in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidinones (β-lactams) through reduction reactions using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxy group on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields azetidinones, while substitution reactions on the triazine ring can produce a variety of substituted triazines.
科学的研究の応用
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered ring containing nitrogen, known for its presence in bioactive molecules.
Triazine: A six-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
Trifluoroacetic Acid: A strong acid used as a reagent in organic synthesis.
Uniqueness
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the combination of these three structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring enhances its potential as a bioactive molecule, while the triazine ring provides a versatile scaffold for further functionalization. The trifluoroacetic acid moiety increases the compound’s acidity and reactivity, making it useful in various synthetic applications .
特性
IUPAC Name |
4-(azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.C2HF3O2/c1-13-7-11-5(4-2-9-3-4)10-6(8)12-7;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3,(H2,8,10,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZJUUSZSIOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)





![5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2578841.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2578843.png)


![2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2578847.png)



